(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Substitution with 2-Methylpiperidine: The final step involves the substitution of the nitro group with 2-methylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties . This compound may exhibit similar activities and is studied for its potential use in drug development.
Industry
In the industrial sector, (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to the presence of both the pyrazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N4O3 |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18N4O3/c1-8-6-4-5-7-15(8)12(17)11-10(16(18)19)9(2)13-14(11)3/h8H,4-7H2,1-3H3 |
InChI Key |
GQSQUKXQNJCEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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